2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c1-5(10,6(7,8)9)4(12)11(2)3/h10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLONKWXSCHMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide typically involves the reaction of 2-amino-3,3,3-trifluoropropanoic acid with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino and amide groups can form hydrogen bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:
Key Observations :
- Fluorine Content : The number of fluorine atoms varies significantly, influencing lipophilicity and metabolic stability. For example, the bis(trifluoromethyl) derivative exhibits enhanced electron-withdrawing effects compared to the parent compound.
- Substituent Complexity : Aromatic substituents (e.g., phenyl, benzyl) increase molecular weight and may enhance binding to biological targets .
- Ester vs. Amide : Ethyl esters (e.g., ) are more hydrolytically labile than amides, affecting their pharmacokinetic profiles.
Physicochemical Properties
Polarity and Solubility :
- The trifluoromethyl group in this compound increases hydrophobicity compared to non-fluorinated analogs. However, the presence of the amide group introduces hydrogen-bonding capacity, balancing solubility in polar solvents like DMSO or ethanol .
- LogP Values: Fluorine substitution generally lowers LogP (increases lipophilicity), but methylation at the amino group (N,N,2-trimethyl) may reduce polarity further .
Thermal Stability : Fluorinated amides exhibit higher thermal stability due to strong C-F bonds. For example, derivatives like N-(4-acetylphenyl)-3,3,3-trifluoro-2,2-bis(trifluoromethyl)propanamide are stable under reflux conditions, making them suitable for high-temperature reactions.
Biological Activity
2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide is an organic compound characterized by its unique trifluoromethyl group and multiple methyl substituents. This structure significantly influences its biological activity and potential applications in pharmaceutical research.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₁F₃N₂O
- Key Functional Groups :
- Amino group (-NH₂)
- Amide group (-C(=O)N)
- Trifluoromethyl group (-CF₃)
The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its membrane permeability and bioavailability in biological systems.
Preliminary studies suggest that this compound interacts with various biological targets. Notably, it has been studied for its role in modulating the Sestrin-GATOR2 pathway, which is crucial for cellular nutrient sensing and metabolic regulation. This modulation indicates potential therapeutic applications in metabolic diseases.
Biological Activity
The compound exhibits notable biological activities, including:
- Metabolic Regulation : It may influence metabolic processes through its interaction with the Sestrin-GATOR2 complex.
- Potential Therapeutic Applications : Given its modulatory effects on metabolic pathways, it could be explored as a treatment for conditions related to metabolic dysregulation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4,4,4-trifluoro-N-methoxy-N-methyl-3-(trifluoromethyl)but-2-enamide | Contains multiple trifluoromethyl groups | Enhanced lipophilicity |
| 2-amino-N-cyclopentyl-3,3-difluoro-N,4-dimethylpentanamide | Differing alkyl side chains | Potential neuroactive properties |
| 4-fluoro-N,N-dimethylbutanamide | Lacks trifluoromethyl group | Simpler structure with less steric hindrance |
The unique combination of a trifluoromethyl group with multiple methyl substituents on the nitrogen atom enhances stability and interaction capabilities within biological systems compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide, and how can reaction conditions be optimized?
- Methodology : The synthesis can be adapted from analogous propanamide derivatives. For example, the alkylation of amides using trifluoroacetyl precursors (similar to methods in and ) followed by selective methylation. Optimization involves controlling stoichiometry (e.g., molar ratios of trifluoroacetyl chloride to dimethylamine) and reaction time at low temperatures (0–5°C) to minimize side reactions. Solvent choice (e.g., THF or dichloromethane) and catalytic bases (e.g., triethylamine) are critical for yield improvement .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and trifluoromethyl group integrity (see for trifluoroacetic acid NMR analysis principles).
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated in for related trifluoromethylated amides.
Q. What are the key stability considerations for storage and handling?
- Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the trifluoromethyl and amide groups. Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly for the amino and trifluoromethyl groups?
- Methodology : Use chiral auxiliaries or asymmetric catalysis. For example, employ (S)- or (R)-configured amino acid esters (as in ) to direct stereochemistry. Enantiomeric excess can be quantified via chiral HPLC or circular dichroism (CD). Computational modeling (DFT) may predict steric and electronic influences on stereoselectivity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts)?
- Methodology :
- Variable-temperature NMR to detect dynamic effects (e.g., rotameric equilibria).
- Isotopic labeling (e.g., deuterated solvents) to clarify coupling patterns.
- Comparative analysis with structurally characterized analogs (e.g., ) to identify substituent electronic effects on chemical shifts .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology : Perform kinetic studies under controlled conditions (e.g., SN2 reactions with varying nucleophiles). Compare reaction rates with non-fluorinated analogs. Computational tools (e.g., Fukui function analysis) can map electron-deficient regions caused by the –CF₃ group’s inductive effect .
Q. What in vitro assays are suitable for evaluating biological interactions (e.g., enzyme inhibition)?
- Methodology :
- Fluorescence polarization assays to measure binding affinity to target enzymes.
- Molecular docking simulations (using AutoDock Vina) to predict binding modes, guided by the compound’s electronic profile.
- Metabolic stability tests in liver microsomes to assess susceptibility to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
